molecular formula C25H21N3O4S B11680762 2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11680762
M. Wt: 459.5 g/mol
InChI Key: LIDOZDFROKAVQV-UHFFFAOYSA-N
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Description

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an imidazolidinone ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-OXO-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by disrupting cellular processes .

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H21N3O4S/c29-23(26-18-7-3-1-4-8-18)14-20-24(30)28(19-9-5-2-6-10-19)25(33)27(20)15-17-11-12-21-22(13-17)32-16-31-21/h1-13,20H,14-16H2,(H,26,29)

InChI Key

LIDOZDFROKAVQV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=S)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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